Lunasine Lunasine Lunasine is under investigation in clinical trial NCT02709330 (ALS Reversals - Lunasin Regimen).
Brand Name: Vulcanchem
CAS No.: 6901-22-0
VCID: VC0533813
InChI: InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1
SMILES: CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC
Molecular Formula: C17H22NO3+
Molecular Weight: 288.36 g/mol

Lunasine

CAS No.: 6901-22-0

Cat. No.: VC0533813

Molecular Formula: C17H22NO3+

Molecular Weight: 288.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lunasine - 6901-22-0

Specification

CAS No. 6901-22-0
Molecular Formula C17H22NO3+
Molecular Weight 288.36 g/mol
IUPAC Name (2R)-4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium
Standard InChI InChI=1S/C17H22NO3/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14/h6-8,10,14H,9H2,1-5H3/q+1/t14-/m1/s1
Standard InChI Key GUIBZZYABLMRRD-CQSZACIVSA-N
Isomeric SMILES CC(C)[C@H]1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC
SMILES CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC
Canonical SMILES CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

Lunasine is classified as an alkaloid, a group of nitrogen-containing organic compounds often associated with medicinal properties. Its molecular formula is C₁₇H₂₂NO₃, with a molecular weight of 288.3615 g/mol . The compound exhibits a charge of +1 under standard conditions and possesses one defined stereocenter, conferring absolute stereochemistry .

Table 1: Key Chemical Properties of Lunasine

PropertyValue
Molecular FormulaC₁₇H₂₂NO₃
Molecular Weight288.3615 g/mol
Charge+1
Defined Stereocenters1
Optical ActivityUnspecified
SMILES NotationCOC1=CC=CC2=C1[N+](C)=C3O[C@H](CC3=C2OC)C(C)C
InChI KeyGUIBZZYABLMRRD-CQSZACIVSA-N

Structural Features

The structure of lunasine includes a methoxy-substituted aromatic ring system, a quaternary ammonium group, and a fused bicyclic framework . The presence of an α,β-unsaturated carbonyl moiety within its architecture suggests potential reactivity, particularly in interactions with biological nucleophiles. The absolute configuration at the stereocenter is assigned as [S] based on its InChI descriptor .

Stereochemical Considerations

The single stereocenter in lunasine resides within the oxolane ring system, as indicated by the [C@H] notation in its SMILES string . This stereochemical feature may influence its binding affinity to biological targets, though specific studies confirming this hypothesis remain absent in the literature.

Natural Occurrence and Phytochemical Context

Lunasine is exclusively documented in Lunasia quercifolia, a tropical plant native to Southeast Asia . Within this species, lunasine accumulates in the bark and leaves, consistent with the ecological role of alkaloids in plant defense mechanisms. No isoforms or structural analogs of lunasine have been reported in other plant families or genera.

Biosynthetic Pathway

While the biosynthetic route to lunasine remains unelucidated, its structure suggests derivation from tyrosine or phenylalanine precursors, common starting points for alkaloid biosynthesis. The incorporation of a methylenedioxy group and quaternary nitrogen atom implies enzymatic steps involving methyltransferases and oxidative coupling reactions.

Pharmacological and Biological Insights

Historical Context and Traditional Use

Analytical and Synthetic Challenges

Detection and Quantification

Lunasine’s detection in plant extracts relies on liquid chromatography-mass spectrometry (LC-MS) due to its low natural abundance. The compound’s [M+H]⁺ ion at m/z 289.4 serves as a diagnostic marker in positive ionization mode .

Synthetic Approaches

No total syntheses of lunasine have been published to date. Retrosynthetic analysis suggests potential disconnections at the oxolane ring or quaternary ammonium center, but stereochemical control at the [S]-configured stereocenter presents a significant challenge.

Distinction from Lunasin: Addressing Misconceptions

A critical clarification arises between lunasine (C₁₇H₂₂NO₃) and lunasin (a 43-44 amino acid peptide) . Despite homophonic similarity, these compounds differ radically:

Table 2: Comparative Analysis of Lunasine vs. Lunasin

ParameterLunasineLunasin
Chemical ClassAlkaloidPolypeptide
Molecular Weight288.36 g/mol~5 kDa
SourceLunasia quercifoliaSoybean (Glycine max)
Biological ActivityUndocumentedAnticancer, anti-inflammatory

This distinction underscores the necessity of precise nomenclature in scientific communication to prevent erroneous associations between unrelated compounds.

Future Directions and Research Opportunities

The study of lunasine remains in its infancy, with multiple avenues for exploration:

  • Bioactivity Screening: High-throughput assays against cancer cell lines, microbial pathogens, or neurological targets.

  • Structure-Activity Relationships (SAR): Synthesis of analogs to probe the role of its stereocenter and unsaturated carbonyl group.

  • Biosynthetic Gene Cluster Identification: Genomic mining of Lunasia quercifolia to elucidate its production pathway.

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